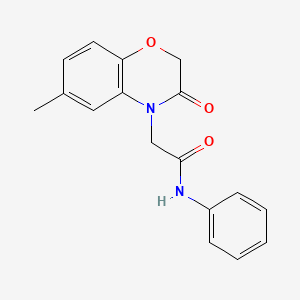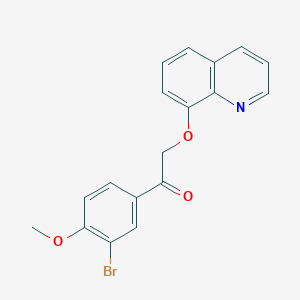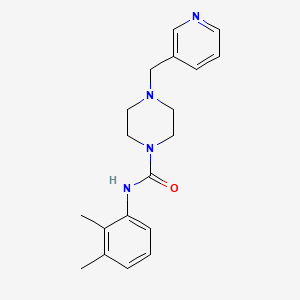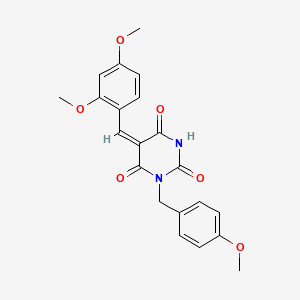![molecular formula C17H17N5O2 B4766868 N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4766868.png)
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
Descripción general
Descripción
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as BMTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMTA belongs to the family of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has shown promising results in various scientific research applications, including its potential as an anti-inflammatory agent, antitumor agent, and neuroprotective agent. In a recent study, this compound was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound also showed antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Furthermore, this compound has been found to inhibit the activity of HDAC enzymes, which are involved in gene expression and epigenetic modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been found to improve glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of diabetes. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, indicating a potential application in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. This compound also exhibits potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of this compound.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Propiedades
IUPAC Name |
N-benzyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-9-5-8-14(10-15)17-19-21-22(20-17)12-16(23)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFAEYIDUNHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4766791.png)

![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)




![2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4766860.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4766874.png)

![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4766893.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)